molecular formula C23H19FN2O2S B11630037 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanone

1-{2-[(4-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanone

Cat. No.: B11630037
M. Wt: 406.5 g/mol
InChI Key: PWWZZDNQKNTGSI-UHFFFAOYSA-N
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Description

1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the benzodiazole intermediate.

    Attachment of the Methylphenoxy Group: The final step involves the attachment of the methylphenoxy group through an etherification reaction, where a methylphenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzodiazole derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methylphenoxy groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE: This compound is similar but has a chlorophenyl group instead of a fluorophenyl group.

    1-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE: This compound has a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)28-14-22(27)26-21-5-3-2-4-20(21)25-23(26)29-15-17-8-10-18(24)11-9-17/h2-13H,14-15H2,1H3

InChI Key

PWWZZDNQKNTGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F

Origin of Product

United States

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